N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-3,5-dimethylbenzamide
Description
1-[4-(5,7-DIMETHYL-1,3-BENZOXAZOL-2-YL)-3-HYDROXYPHENYL]-3-(3,5-DIMETHYLBENZOYL)THIOUREA is a complex organic compound that features a benzoxazole moiety, a thiourea group, and multiple methyl substitutions
Properties
Molecular Formula |
C25H23N3O3S |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
N-[[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl]-3,5-dimethylbenzamide |
InChI |
InChI=1S/C25H23N3O3S/c1-13-7-14(2)10-17(9-13)23(30)28-25(32)26-18-5-6-19(21(29)12-18)24-27-20-11-15(3)8-16(4)22(20)31-24/h5-12,29H,1-4H3,(H2,26,28,30,32) |
InChI Key |
ZXUIUIFQHBKALB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)C3=NC4=CC(=CC(=C4O3)C)C)O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[4-(5,7-DIMETHYL-1,3-BENZOXAZOL-2-YL)-3-HYDROXYPHENYL]-3-(3,5-DIMETHYLBENZOYL)THIOUREA typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzoxazole core using 2-aminophenol and an aldehyde under reflux conditions . The resulting benzoxazole derivative is then reacted with a substituted phenyl isothiocyanate to introduce the thiourea group. Industrial production methods may involve the use of catalysts such as nanocatalysts or metal catalysts to enhance yield and efficiency .
Chemical Reactions Analysis
1-[4-(5,7-DIMETHYL-1,3-BENZOXAZOL-2-YL)-3-HYDROXYPHENYL]-3-(3,5-DIMETHYLBENZOYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the thiourea group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzoxazole moiety, using reagents like alkyl halides or acyl chlorides.
Hydrolysis: Acidic or basic hydrolysis can break down the thiourea group, yielding corresponding amines and carboxylic acids.
Scientific Research Applications
1-[4-(5,7-DIMETHYL-1,3-BENZOXAZOL-2-YL)-3-HYDROXYPHENYL]-3-(3,5-DIMETHYLBENZOYL)THIOUREA has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Its structural features make it a candidate for developing new therapeutic agents targeting specific molecular pathways.
Industry: The compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[4-(5,7-DIMETHYL-1,3-BENZOXAZOL-2-YL)-3-HYDROXYPHENYL]-3-(3,5-DIMETHYLBENZOYL)THIOUREA involves its interaction with specific molecular targets. The benzoxazole moiety can intercalate with DNA, potentially disrupting replication and transcription processes. The thiourea group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The compound’s ability to form hydrogen bonds and π-π interactions enhances its binding affinity to target molecules.
Comparison with Similar Compounds
Similar compounds to 1-[4-(5,7-DIMETHYL-1,3-BENZOXAZOL-2-YL)-3-HYDROXYPHENYL]-3-(3,5-DIMETHYLBENZOYL)THIOUREA include other benzoxazole derivatives and thiourea-containing molecules. For example:
Benzoxazole Derivatives: Compounds like 2-(4-aminophenyl)benzoxazole and 2-(4-hydroxyphenyl)benzoxazole share the benzoxazole core but differ in their substituents, leading to variations in their chemical and biological properties.
Thiourea Compounds: Molecules such as N-phenylthiourea and N,N’-diphenylthiourea contain the thiourea group but lack the benzoxazole moiety, resulting in different reactivity and applications.
The uniqueness of 1-[4-(5,7-DIMETHYL-1,3-BENZOXAZOL-2-YL)-3-HYDROXYPHENYL]-3-(3,5-DIMETHYLBENZOYL)THIOUREA lies in its combined structural features, which confer distinct chemical reactivity and potential for diverse applications.
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